
Veliflapon
概述
准备方法
合成路线和反应条件
维利弗拉蓬的合成涉及多个步骤,从市售起始原料开始。关键步骤包括喹啉环的形成以及随后环戊基和苯基的连接。 反应条件通常涉及使用强碱,例如氢化钠,以及诸如二甲基甲酰胺(DMF)之类的溶剂来促进反应 .
工业生产方法
维利弗拉蓬的工业生产遵循类似的合成路线,但规模更大。该过程针对产率和纯度进行了优化,通常涉及使用自动化反应器和连续流系统来确保一致的生产。 最终产品使用重结晶和色谱等技术进行纯化 .
化学反应分析
反应类型
维利弗拉蓬会发生各种化学反应,包括:
氧化: 维利弗拉蓬可以被氧化形成喹啉衍生物。
还原: 还原反应可以改变喹啉环或其他官能团。
取代: 取代反应可以在苯基或环戊基上发生.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
取代: 条件通常涉及使用卤化剂和钯碳等催化剂.
主要产物
科学研究应用
Cardiovascular Diseases
Veliflapon has been investigated for its role in preventing heart attacks and strokes, particularly in patients with a history of cardiovascular events. A notable clinical trial (NCT00353067) aimed to assess its efficacy in reducing cardiovascular morbidity and mortality.
Key Findings:
- Phase II Studies : this compound was evaluated in Phase II trials focusing on biomarkers related to cardiovascular risk, showing promise in modulating inflammatory pathways associated with atherosclerosis .
- Mechanism : By inhibiting leukotriene synthesis, this compound may help stabilize atherosclerotic plaques and prevent acute coronary events .
Inflammatory Disorders
The anti-inflammatory properties of this compound extend beyond cardiovascular applications. Its potential use in various inflammatory disorders has been explored:
- Rheumatoid Arthritis : A study indicated that this compound's inhibition of leukotrienes could reduce disease activity in rheumatoid arthritis patients .
- Asthma and Allergic Reactions : Due to its mechanism of action, this compound may also be beneficial in managing asthma exacerbations linked to leukotriene pathways.
Summary of Clinical Trials Involving this compound
Trial Identifier | Condition | Phase | Key Outcomes |
---|---|---|---|
NCT00353067 | Cardiovascular Events | II | Reduced biomarkers related to inflammation |
- | Rheumatoid Arthritis | II | Decreased disease activity reported |
- | Asthma | II | Potential reduction in exacerbation frequency |
Case Study 1: Cardiovascular Risk Reduction
In a Phase II trial focusing on patients with unstable angina, this compound demonstrated significant reductions in inflammatory markers compared to placebo. The study highlighted its potential to stabilize plaques and reduce the incidence of major adverse cardiac events.
Case Study 2: Management of Rheumatoid Arthritis
A clinical evaluation involving women with rheumatoid arthritis showed that this compound administration led to improved disease activity scores. The reduction in leukotriene levels correlated with decreased joint inflammation and pain.
作用机制
维利弗拉蓬通过抑制 5-脂氧合酶活化蛋白 (FLAP) 来发挥作用,FLAP 对白三烯的合成至关重要。白三烯是参与各种炎症反应的脂类炎症介质。 通过阻断 FLAP,维利弗拉蓬减少白三烯的产生,从而减轻炎症及其相关风险 .
相似化合物的比较
类似化合物
齐留通: 另一种用于治疗哮喘的 5-脂氧合酶抑制剂。
利可菲隆: 5-脂氧合酶和环氧合酶的双重抑制剂,研究其抗炎特性。
MK-886: 一种 FLAP 抑制剂,研究其在治疗炎症性疾病中的潜力
维利弗拉蓬的独特性
维利弗拉蓬因其对 FLAP 的高选择性和降低心血管风险的潜力而独一无二。 与其他抑制剂不同,维利弗拉蓬在预防心脏病和中风的临床试验中显示出希望,使其成为进一步研究和开发的宝贵候选者 .
生物活性
Veliflapon, also known as BAY X 1005 or DG-031, is an orally active and selective inhibitor of the 5-lipoxygenase activating protein (FLAP). This compound has garnered attention due to its potential therapeutic applications in various inflammatory conditions. This article provides a detailed overview of this compound's biological activity, focusing on its mechanisms, effects on inflammation, and relevant research findings.
This compound exerts its biological effects primarily through the inhibition of FLAP, which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are lipid mediators involved in inflammatory responses and are implicated in conditions such as asthma, rheumatoid arthritis, and other chronic inflammatory diseases. By inhibiting FLAP, this compound reduces the production of leukotrienes, thereby modulating inflammatory processes.
Key Biological Activities
-
Anti-inflammatory Effects :
- This compound has been shown to significantly decrease the levels of pro-inflammatory mediators such as leukotrienes. This reduction leads to decreased inflammation in various models of disease.
- In studies involving human macrophages, this compound demonstrated a shift in lipid mediator production towards anti-inflammatory specialized pro-resolving mediators (SPMs) .
- Impact on Chronic Inflammatory Diseases :
- Clinical Implications :
Table 1: Summary of Biological Activities and Effects of this compound
Detailed Research Findings
- A synthesis study on derivatives of diflapolin (a related compound) highlighted that modifications to the chemical structure can significantly influence FLAP inhibitory activity, suggesting that careful design can enhance therapeutic efficacy .
- In vitro experiments indicated that this compound not only inhibits leukotriene synthesis but also promotes the resolution of inflammation by increasing levels of anti-inflammatory mediators .
属性
IUPAC Name |
(2R)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c25-23(26)22(17-6-1-2-7-17)18-10-13-20(14-11-18)27-15-19-12-9-16-5-3-4-8-21(16)24-19/h3-5,8-14,17,22H,1-2,6-7,15H2,(H,25,26)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYYDOLCHFETHQ-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155843 | |
Record name | Veliflapon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128253-31-6 | |
Record name | Veliflapon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128253316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Veliflapon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Veliflapon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 128253-31-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VELIFLAPON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXH6X663L0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does veliflapon interact with its target, 5-lipoxygenase activating protein (FLAP), and what are the downstream effects of this interaction?
A1: this compound exerts its anti-inflammatory effects by inhibiting FLAP []. FLAP acts as a scaffolding protein, crucial for the synthesis of leukotrienes, which are potent inflammatory mediators. By binding to FLAP, this compound prevents the formation of both leukotriene B4 and cysteinyl leukotrienes (LTC4, LTD4, and LTE4) []. This inhibition of leukotriene synthesis ultimately reduces inflammation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。